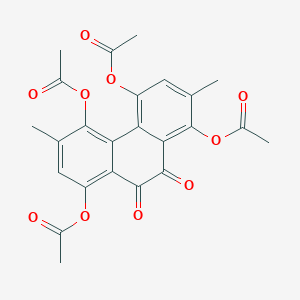
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate is a complex organic compound with the molecular formula C24H20O10
準備方法
The synthesis of 2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through cyclization reactions of suitable precursors.
Introduction of Dimethyl Groups: Methylation reactions are employed to introduce the dimethyl groups at the 2 and 6 positions.
Oxidation to Form Dioxo Groups: Oxidation reactions are carried out to introduce the dioxo groups at the 9 and 10 positions.
Acetylation to Form Tetraacetate Groups: Acetylation reactions are used to introduce the tetraacetate groups at the 1, 4, 5, and 8 positions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the acetyl groups, leading to the formation of new derivatives.
Hydrolysis: The tetraacetate groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate can be compared with other similar compounds, such as:
Phenanthrene Derivatives: Compounds with similar phenanthrene cores but different functional groups.
Dimethylated Aromatics: Compounds with dimethyl groups on aromatic rings but lacking the dioxo or tetraacetate groups.
Dioxo Compounds: Compounds with dioxo groups but different core structures or additional functional groups.
特性
CAS番号 |
65829-34-7 |
|---|---|
分子式 |
C24H20O10 |
分子量 |
468.4 g/mol |
IUPAC名 |
(1,5,8-triacetyloxy-2,6-dimethyl-9,10-dioxophenanthren-4-yl) acetate |
InChI |
InChI=1S/C24H20O10/c1-9-8-16(32-12(4)26)18-19(23(9)33-13(5)27)17-15(31-11(3)25)7-10(2)24(34-14(6)28)20(17)22(30)21(18)29/h7-8H,1-6H3 |
InChIキー |
BQSWSICKWOOEQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1OC(=O)C)C3=C(C=C(C(=C3C(=O)C2=O)OC(=O)C)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


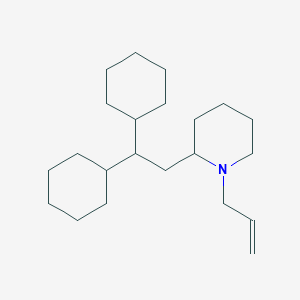
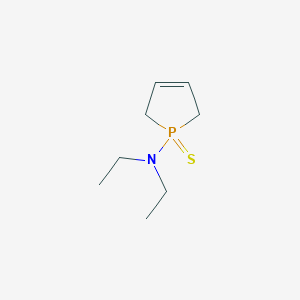

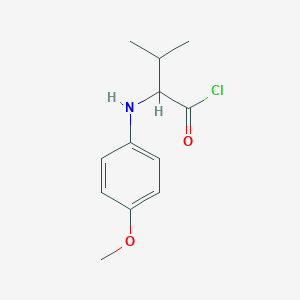
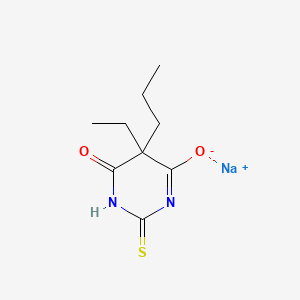



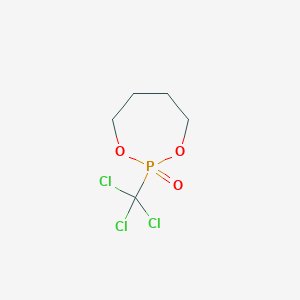


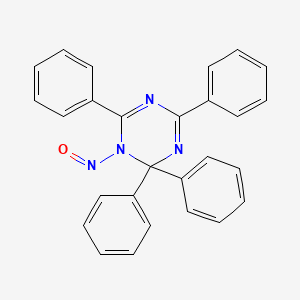
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

